N-[(4-Nitrophenyl)acetyl]glycine
Description
N-[(4-Nitrophenyl)acetyl]glycine is a glycine derivative where the amino group of glycine is acylated with a 4-nitrophenylacetyl moiety.
Properties
CAS No. |
63257-00-1 |
|---|---|
Molecular Formula |
C10H10N2O5 |
Molecular Weight |
238.20 g/mol |
IUPAC Name |
2-[[2-(4-nitrophenyl)acetyl]amino]acetic acid |
InChI |
InChI=1S/C10H10N2O5/c13-9(11-6-10(14)15)5-7-1-3-8(4-2-7)12(16)17/h1-4H,5-6H2,(H,11,13)(H,14,15) |
InChI Key |
UNAKBXLORIDRPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Carbodiimide-Mediated Amide Coupling
Reagents :
- 4-Nitrophenylacetic acid
- Glycine
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Hydroxybenzotriazole (HOBt)
- Dimethylformamide (DMF) or dichloromethane (DCM)
- Triethylamine (TEA)
Procedure :
- Activate 4-nitrophenylacetic acid (1 equiv) with EDC (1.2 equiv) and HOBt (1.1 equiv) in anhydrous DMF at 0–5°C for 30 minutes.
- Add glycine (1 equiv) and TEA (2 equiv) to the mixture.
- Stir at room temperature for 12–24 hours.
- Quench with water, extract with ethyl acetate, and purify via recrystallization or column chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75–85% |
| Reaction Time | 12–24 hours |
| Purification Method | Crystallization (hexane/ethyl acetate) |
Advantages :
- High atom economy.
- Mild conditions preserve nitro group integrity.
Limitations :
- Requires stoichiometric coupling agents.
Schotten-Baumann Acylation
Reagents :
- 4-Nitrophenylacetyl chloride
- Glycine
- Sodium hydroxide (NaOH)
- Dichloromethane (DCM)/water biphasic system
Procedure :
- Synthesize 4-nitrophenylacetyl chloride by treating 4-nitrophenylacetic acid with thionyl chloride (SOCl₂) at reflux for 2 hours.
- Dissolve glycine in aqueous NaOH (10%) and cool to 0°C.
- Add 4-nitrophenylacetyl chloride in DCM dropwise under vigorous stirring.
- Stir for 1 hour, acidify with HCl, and extract the product.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–70% |
| Reaction Time | 1–2 hours |
| Side Products | Di-acylated glycine (<5%) |
Advantages :
- Rapid reaction kinetics.
- Scalable for industrial applications.
Limitations :
- Acyl chloride synthesis requires hazardous reagents.
Mixed Carbonic Anhydride Method
Reagents :
- 4-Nitrophenylacetic acid
- Ethyl chloroformate
- Glycine
- Tetrahydrofuran (THF)
Procedure :
- React 4-nitrophenylacetic acid (1 equiv) with ethyl chloroformate (1.1 equiv) and TEA (1.2 equiv) in THF at –10°C.
- After 30 minutes, add glycine (1 equiv) and stir for 6 hours.
- Isolate the product via acid-base extraction.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 60–68% |
| Reaction Temperature | –10°C to 25°C |
Advantages :
- Avoids carbodiimide reagents.
- Suitable for acid-sensitive substrates.
Limitations :
- Lower yields compared to EDC/HOBt.
Catalytic and Industrial Approaches
Hydrogenation of Nitro Precursors
Reagents :
- 4-Nitrophenylglycine intermediate
- Palladium on carbon (Pd/C)
- Hydrogen gas (H₂)
Procedure :
- Reduce a nitro-containing precursor (e.g., N-[(4-nitrophenyl)acetyl]nitroglycine) using H₂ (10 atm) and Pd/C in methanol.
- Filter and concentrate to obtain the product.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 80–90% |
| Catalyst Loading | 5% Pd/C (w/w) |
Advantages :
- High selectivity for nitro reduction.
Limitations :
- Requires specialized equipment for high-pressure reactions.
Purification and Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J = 8.8 Hz, 2H, Ar–H), 7.69 (d, J = 8.8 Hz, 2H, Ar–H), 4.12 (s, 2H, CH₂), 3.85 (s, 2H, NH₂CH₂).
- IR (KBr) : 3320 cm⁻¹ (N–H), 1705 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂).
Comparative Analysis of Methods
| Method | Yield (%) | Cost | Scalability |
|---|---|---|---|
| EDC/HOBt Coupling | 75–85 | High | Moderate |
| Schotten-Baumann | 65–70 | Low | High |
| Mixed Anhydride | 60–68 | Moderate | Moderate |
| Catalytic Hydrogenation | 80–90 | High | High |
Applications and Derivatives
N-[(4-Nitrophenyl)acetyl]glycine serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
N-[(4-Nitrophenyl)acetyl]glycine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of new acyl derivatives.
Scientific Research Applications
N-[(4-Nitrophenyl)acetyl]glycine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in enzyme assays to study enzyme kinetics and mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-Nitrophenyl)acetyl]glycine involves its interaction with specific molecular targets. For instance, in enzyme assays, it acts as a substrate for enzymes like N-acetyl-β-D-glucosaminidase, where it undergoes hydrolysis to release 4-nitrophenol, which can be detected spectrophotometrically . The molecular pathways involved include the formation of enzyme-substrate complexes and subsequent catalytic reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-[(4-Nitrophenyl)acetyl]glycine with structurally related glycine derivatives, emphasizing substituent effects, physicochemical properties, and biological activities:
Key Structural and Functional Differences:
Electron Effects: The nitro group in this compound enhances electrophilicity, making it reactive in nucleophilic substitutions. In contrast, methyl (electron-donating) or chlorine (moderately electron-withdrawing) substituents in analogs like N-[(4-Methylphenyl)acetyl]glycine or N-[(2,4-Dichlorophenoxy)acetyl]glycine alter electronic profiles and solubility .
Biological Activity :
- Derivatives of this compound (e.g., 1,3,4-thiadiazoles) exhibit antimicrobial activity against E. coli, B. mycoides, and C. albicans, outperforming other analogs .
- N-(3-Indoleacetyl)glycine , with an indole ring, may interact with biological systems via aromatic stacking or mimicry of tryptophan metabolites, though specific activity data are lacking .
Physicochemical Properties: Lipophilicity: The dichlorophenoxy group in N-[(2,4-Dichlorophenoxy)acetyl]glycine increases lipophilicity (logP ~2.5 estimated) compared to the nitro analog (logP ~1.5), affecting membrane permeability . Solubility: The nitro group reduces water solubility but enhances stability in polar aprotic solvents. Methyl or esterified derivatives (e.g., methyl N-(4-chlorobenzoyl)glycinate) improve solubility in organic phases .
Q & A
Q. What are the optimal laboratory synthesis methods for N-[(4-Nitrophenyl)acetyl]glycine, and how can purity be ensured?
Methodological Answer:
- Synthesis Protocol : Acylation of glycine with 4-nitrobenzoyl chloride under alkaline conditions (pH 8–9) at 0–5°C, followed by refluxing in aqueous ethanol. Purification via recrystallization from ethanol/water mixtures (1:3 v/v) yields crystalline product. Monitor reaction progress using TLC (silica gel, mobile phase: chloroform/methanol 9:1) .
- Purity Assurance : Validate purity using HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) and confirm structural integrity via H NMR (DMSO-d6: δ 8.3 ppm, aromatic protons; δ 4.1 ppm, glycine methylene) and FT-IR (amide I band at ~1650 cm) .
Q. How should researchers handle stability and storage challenges for this compound?
Methodological Answer:
- Storage Conditions : Store in airtight, light-resistant containers at 2–8°C. Desiccate to prevent hygroscopic degradation. Avoid contact with strong oxidizing agents .
- Stability Monitoring : Perform periodic HPLC analysis to detect hydrolysis products (e.g., free glycine or 4-nitrobenzoic acid). Use Karl Fischer titration to assess moisture content in stored samples .
Advanced Research Questions
Q. What strategies resolve conflicting spectroscopic data (e.g., NMR or MS) for this compound derivatives?
Methodological Answer:
- Isomer Identification : Use 2D NMR (e.g., C-HSQC, NOESY) to distinguish regioisomers arising from incomplete acylation. For example, differentiate between N- and O-acylated glycine derivatives .
- Mass Spectrometry Validation : Employ high-resolution ESI-MS to confirm molecular ions ([M+H] at m/z 226.06 for CHNO) and fragment patterns (e.g., cleavage at the amide bond: m/z 165 for 4-nitrobenzoyl fragment) .
Q. How can computational models predict the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to map electron density distributions. Predict sites for nucleophilic attack (e.g., carbonyl carbon) or hydrogen bonding .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. water) to optimize reaction conditions. Assess steric hindrance from the 4-nitrophenyl group .
Q. What role does this compound play in metabolomic studies, and how is it quantified in biological matrices?
Methodological Answer:
- Biomarker Profiling : Detect using LC-MS/MS (negative ion mode, MRM transition m/z 225→181). Validate with isotopically labeled internal standards (e.g., C-glycine derivatives) .
- Sample Preparation : Acidify biological fluids (pH 2–3) and extract with ethyl acetate. Remove phospholipids via SPE (C18 cartridges) to reduce matrix effects .
Q. How can researchers optimize enzymatic assays using this compound as a substrate analog?
Methodological Answer:
- Kinetic Studies : Use Michaelis-Menten kinetics to measure enzyme activity (e.g., amidases). Monitor 4-nitrophenolate release spectrophotometrically at 405 nm .
- Inhibition Assays : Co-incubate with potential inhibitors (e.g., transition-state analogs) and calculate IC values via nonlinear regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
